Sinigrin potassium
Overview
Description
Sinigrin potassium salt is a primary reference standard with certified absolute purity . It is a natural aliphatic glucosinolate present in plants of the Brassicaceae family, such as broccoli and brussels sprouts, and the seeds of Brassica nigra (mustard seeds) which contain high amounts of sinigrin .
Synthesis Analysis
Sinigrin is biosynthesised from the amino acid methionine in a multi-step pathway . The chemical structure of sinigrin had been established by 1930 . It was unclear whether the C=N bond was in the Z (or syn) form, with sulfur and oxygen substituents on the same side of the double bond, or the alternative E form in which they are on opposite sides . The matter was settled by X-ray crystallography of its potassium salt in 1963 .Molecular Structure Analysis
Sinigrin is a glucose derivative with β-D-glucopyranose configuration . It is now known that all natural glucosinolates are of Z form .Chemical Reactions Analysis
Glucosinolates, such as Sinigrin, are broken down enzymatically by myrosinase, mainly into isothiocyanates, cyanides, and thiocyanates which are the main bioactives, responsible for pharmacological effects .Physical And Chemical Properties Analysis
Sinigrin potassium salt has a molar mass of 359.36 g·mol−1 . It is a glucose derivative with β-D-glucopyranose configuration .Scientific Research Applications
Therapeutic Benefits of Sinigrin
- Summary of Application : Sinigrin is a natural aliphatic glucosinolate present in plants of the Brassicaceae family, such as broccoli, brussels sprouts, and mustard seeds . It has been used for its medicinal properties since ancient times . Studies have revealed that sinigrin has anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties, and biofumigation .
- Methods of Application : The biological actions of sinigrin are dependent on the levels and classes of glucosinolates present . Glucosinolates are broken down enzymatically by myrosinase into isothiocyanates, cyanides, and thiocyanates, which are responsible for pharmacological effects .
- Results or Outcomes : The therapeutic activities of sinigrin, such as anticancer, anti-inflammatory, antibacterial, antifungal, antioxidant, wound healing effects, and biofumigation have been discussed .
Anticancer Potential of Sinigrin
- Summary of Application : Sinigrin, a precursor of allyl isothiocyanate, exhibits diverse biological activities and has an immense role against cancer proliferation .
- Methods of Application : The roots of Raphanus sativus were lyophilized to obtain a stable powder, which were extracted and passed through an ion-exchange column to obtain a sinigrin-rich fraction . An RP-HPLC method using a C18 analytical column was used for chromatographic separation and quantification of sinigrin in the prepared fraction .
- Results or Outcomes : The MTT assay was performed for the sinigrin-rich fraction using three different human cancer cell lines, viz. prostate cancer (DU-145), colon adenocarcinoma (HCT-15), and melanoma (A-375) .
Biofumigation
- Summary of Application : Sinigrin has been found to have biofumigation properties . Biofumigation is a method used in agriculture to control soil-borne pests and diseases .
- Methods of Application : When sinigrin-containing plant tissue is crushed or otherwise damaged, the enzyme myrosinase degrades sinigrin to a mustard oil (allyl isothiocyanate), which is responsible for the biofumigation effect .
- Results or Outcomes : The biofumigation effect of sinigrin can help control soil-borne pests and diseases, contributing to healthier crops .
Antitumor Activity
- Summary of Application : Sinigrin has been found to have antitumor activity .
- Methods of Application : The antitumor activity of sinigrin was determined by measuring the relative inhibitory capacity of tumors growing in HL60 cells .
- Results or Outcomes : The study found that sinigrin has potential antitumor activity .
Inhibition of Liver Tumor Cells
- Summary of Application : Sinigrin has been found to significantly inhibit the proliferation of liver tumor cells .
- Methods of Application : The antitumor activity of sinigrin was determined by measuring the relative inhibitory capacity of tumors growing in liver cells .
- Results or Outcomes : It was found that sinigrin significantly inhibited the proliferation of liver tumor cells and the number of surface tumors in the rat liver was lessened .
Antimicrobial Activity
- Summary of Application : Sinigrin has been found to have antimicrobial activity .
- Methods of Application : The study indicated that the films with nanoparticulation that contain sinigrin in oriental mustard significantly exhibited more antimicrobial activity than films without nanoparticulation .
- Results or Outcomes : Hence it was concluded that the nanopartiulation of CMC significantly enhanced the antimicrobial effects of the films having sinigrin .
Future Directions
While studies conducted on the pharmacological activities of sinigrin have revealed anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties and biofumigation , the information on known biological activities is very limited and, hence, further studies still need to be conducted and its molecular mechanisms also need to be explored .
properties
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFAFSGJTMHRRY-OCFLFPRFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16KNO9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1-(beta-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate | |
CAS RN |
3952-98-5 | |
Record name | Potassium 1-(β-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.